Ethyl 2-methoxy-5-nitrobenzoate
Overview
Description
Ethyl 2-methoxy-5-nitrobenzoate
Scientific Research Applications
Influence on Side-Chain Reactivity
A study by Iskander, Tewfik, and Wasif (1966) explored the effects of a nitro-group on the rates of alkaline hydrolysis of ethyl benzoate. Their findings indicated that a nitro-group in different positions significantly influences hydrolysis rates, which is relevant for understanding chemical reactivity in compounds like ethyl 2-methoxy-5-nitrobenzoate (Iskander, Tewfik, & Wasif, 1966).
Crystal Structure Analysis
Yeong et al. (2018) synthesized a related compound, ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate dihydrate, and conducted a crystal structure study using single-crystal X-ray diffraction. This research contributes to understanding the crystal structures of related ethyl nitrobenzoate derivatives, which can have implications in materials science (Yeong, Chia, Quah, & Tan, 2018).
Cytotoxic Activity
Jasztold-Howorko et al. (2005) investigated compounds starting from a similar structure, examining their cytotoxic activity against cancer cell lines. This research is significant for understanding the potential biomedical applications of ethyl nitrobenzoate derivatives (Jasztold-Howorko, Pełczyńska, Nasulewicz, Wietrzyk, & Opolski, 2005).
Inducing Chlorosis in Plants
Research by Dimmock (1967) showed that derivatives of nitrobenzoic acid, like this compound, could induce chlorosis in plants. This finding is relevant for agricultural research, especially in understanding the effects of certain chemicals on plant growth and health (Dimmock, 1967).
Nonlinear Optical Properties
Nair et al. (2022) investigated the nonlinear optical properties of ethyl 2-((2E)-2-(4-(dimethylamino)benzylidene]hydrazinyl)-5-nitrobenzoate. Their research is pivotal in exploring the potential of ethyl nitrobenzoate derivatives in photonic devices, offering insights into the material's suitability for applications in the field of photonics and optoelectronics (Nair et al., 2022).
Mechanism of Action
Target of Action
Ethyl 2-methoxy-5-nitrobenzoate is a complex organic compound. Nitro compounds, in general, are known to interact with various biological targets, including enzymes and cellular structures .
Mode of Action
Nitro compounds, such as this, typically undergo a series of reactions, including nitration and conversion of the nitro group to an amine . These reactions can lead to changes in the target molecules, potentially altering their function .
Biochemical Pathways
Nitro compounds can participate in various biochemical reactions, potentially affecting multiple pathways .
Pharmacokinetics
The bioavailability of this compound would depend on these properties, which are influenced by factors such as the compound’s chemical structure, solubility, stability, and the route of administration .
Result of Action
The effects would likely depend on the compound’s interaction with its targets and the biochemical pathways it affects .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include temperature, pH, presence of other compounds, and the specific biological environment in which the compound is present .
Properties
IUPAC Name |
ethyl 2-methoxy-5-nitrobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO5/c1-3-16-10(12)8-6-7(11(13)14)4-5-9(8)15-2/h4-6H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLMJDYSVAYKBJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40561140 | |
Record name | Ethyl 2-methoxy-5-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40561140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90923-08-3 | |
Record name | Ethyl 2-methoxy-5-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40561140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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